tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride
Description
This compound is a tert-butyl carbamate-protected amine derivative featuring a 2-(2-aminoethoxy)-2-methylpropyl backbone and a hydrochloride counterion. Key characteristics inferred from analogs include:
- Molecular weight: ~255–275 g/mol (based on tert-butyl carbamate derivatives with similar substituents, –4).
- Functionality: Combines a protected amine (via tert-butyl carbamate) with an ether-linked side chain, enabling controlled deprotection and modular integration into drug candidates.
- Applications: Likely used in peptide synthesis, prodrug development, or as an intermediate for bioactive molecules (e.g., kinase inhibitors or protease inhibitors) .
Properties
Molecular Formula |
C11H25ClN2O3 |
|---|---|
Molecular Weight |
268.78 g/mol |
IUPAC Name |
tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate;hydrochloride |
InChI |
InChI=1S/C11H24N2O3.ClH/c1-10(2,3)16-9(14)13-8-11(4,5)15-7-6-12;/h6-8,12H2,1-5H3,(H,13,14);1H |
InChI Key |
WZDWUJVJDOIJNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)OCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation via Isocyanate Intermediates
Traditional synthesis of carbamates such as tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate involves the reaction of tert-butyl chloroformate with amines or amino alcohols. This method is well-established and typically proceeds under mild conditions:
-
- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
- Base: Triethylamine or pyridine to scavenge HCl.
- Temperature: Usually maintained at 0°C to room temperature to control reactivity.
-
- The amino alcohol (2-aminoethoxy-2-methylpropane) is dissolved in the solvent.
- Triethylamine is added to neutralize HCl formed during the reaction.
- Tert-butyl chloroformate is slowly added, maintaining low temperature.
- The mixture is stirred until completion, monitored via TLC or HPLC.
This method yields the carbamate with high efficiency but often results in by-product formation and requires careful control to prevent overreaction or side reactions.
Direct Carbamation Using Carbamic Acid Derivatives
An alternative involves direct reaction of amino alcohols with carbamic acid derivatives, such as tert-butyl carbamate (Boc anhydride), under dehydrating conditions:
-
- Solvent: Dichloromethane or acetonitrile.
- Catalyst: Catalytic amounts of DMAP (4-dimethylaminopyridine).
- Temperature: Ambient or slightly elevated (25-40°C).
-
- The amino alcohol is combined with Boc anhydride and DMAP.
- The mixture is stirred for several hours, allowing carbamation to occur.
- Workup involves aqueous washes to remove residual reagents.
This method is advantageous for its simplicity but may require purification steps to remove residual Boc derivatives.
Innovations in Preparation: Patent-Driven Methodologies
Use of Neutral Reagents for Improved Yield and Purity
Recent patent literature (notably WO2019158550A1) introduces a novel approach emphasizing the use of neutral forms of reagents—specifically, the amino alcohol and carbamate precursors—instead of their salt or ionic forms. This innovation offers several benefits:
- Reaction Simplification: Eliminates the need for strict control over reagent addition order.
- Enhanced Yield: Reports indicate yields up to 93%, surpassing traditional methods.
- Purity: Reduced formation of by-products and impurities.
The key steps involve:
- Step (a): Mixing the amino alcohol with a carbamate precursor in a suitable solvent such as acetonitrile.
- Step (b): Addition of a base (e.g., triethylamine) in controlled amounts to facilitate the carbamation.
- Step (c): Stirring for a period ranging from 1 to 10 hours at temperatures around 50-60°C, optimized based on reagent ratios and reaction scale.
Reaction Conditions and Optimization
- Temperature: Typically maintained between 50°C and 60°C.
- Reaction Time: Between 1 and 10 hours, with 3-8 hours being optimal.
- Base Quantity: Reduced compared to prior art, with molar ratios of base to reagents optimized to prevent viscosity issues.
- Solvent: Acetonitrile is preferred for its inertness and ease of removal.
Industrial-Scale Considerations
The patent emphasizes avoiding reaction medium viscosity increase, which hampers stirring and scale-up. Using neutral reagents and controlled addition of base mitigates this issue, leading to higher yields and purer products suitable for pharmaceutical manufacturing.
Specific Synthesis Protocol (Based on Patent WO2019158550A1)
| Step | Reagents & Conditions | Description |
|---|---|---|
| a | Amino alcohol + carbamate precursor in acetonitrile | Mix under stirring at room temperature; optional mild heating to 50°C to facilitate reaction |
| b | Addition of triethylamine (optimized molar ratio) | Slowly add at controlled rate while maintaining temperature; reaction proceeds for 1-3 hours |
| c | Stirring for 3-8 hours at 50-60°C | Ensure complete conversion monitored by HPLC; reaction time optimized for maximum yield |
The process yields the target carbamate with high purity, minimal by-products, and improved industrial scalability.
Additional Methods and Modifications
- Use of Catalysts: Catalytic amounts of DMAP or similar nucleophilic catalysts can accelerate carbamation.
- Alternative Bases: Organic bases such as N,N-diisopropylethylamine may be employed to reduce side reactions.
- Solvent Recycling: Acetonitrile can be recovered and reused, aligning with green chemistry principles.
Data Summary and Comparative Analysis
| Method | Reagents | Reaction Conditions | Yield (%) | Purity | Industrial Suitability |
|---|---|---|---|---|---|
| Conventional Carbamation | Tert-butyl chloroformate + amino alcohol | 0°C to RT, inert atmosphere | 70-85 | Moderate | Moderate, requires purification |
| Direct Boc Anhydride Method | Boc anhydride + amino alcohol | 25-40°C, DMAP catalyst | 65-83 | Moderate | Suitable with purification |
| Patent WO2019158550A1 | Neutral reagents + optimized base | 50-60°C, 1-10 hours | Up to 93 | High | High, scalable, less viscous medium |
Chemical Reactions Analysis
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted carbamates.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamatehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares the target compound with three structurally related derivatives (see –4):
*Estimated based on tert-butyl carbamate derivatives with similar substituents.
Key Research Findings
a) Reactivity and Stability
- The aminoethoxy chain in the target compound (vs. cyclopropyl or acetate groups in analogs) enhances hydrophilicity and may improve solubility in polar solvents, critical for formulation .
- The tert-butyl carbamate group provides stability under basic conditions but allows selective deprotection under acidic conditions (e.g., HCl/dioxane), a feature shared with ’s cyclopropyl derivative .
c) Purity and Commercial Availability
Critical Analysis of Limitations and Advantages
- Advantages : The target compound’s ether-amine backbone offers flexibility for conjugating payloads (e.g., fluorescent tags or cytotoxic agents), a trait observed in ’s PEG-like derivatives .
- Limitations : Lack of direct pharmacological data (vs. cyclopropyl analogs in , which are validated in kinase inhibitor scaffolds) limits its adoption in drug discovery .
Biological Activity
tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride, a compound with a complex structure, has garnered attention in biological research due to its diverse applications and potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₂₀N₂O₂
- Molecular Weight : 188.27 g/mol
- CAS Number : 95034-05-2
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly in enzyme modulation and receptor activity. The compound can function as both an inhibitor and an activator depending on the target enzyme and the cellular context.
Key Mechanisms:
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways, influencing cellular processes such as signal transduction.
- Receptor Modulation : The compound interacts with cellular receptors, potentially altering physiological responses.
Biological Activity
Research indicates that tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.
- Cytotoxicity : In vitro studies have shown varying levels of cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anti-inflammatory | Modulates cytokine production in vitro | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 2-(2-(2-Aminoethoxy)ethoxy)acetic acid | Moderate | Moderate anti-inflammatory |
| N-(2-Aminoethyl)-4-(2-amino-2-oxoethoxy)-2-methoxybenzamide | High | Strong cytotoxic effects |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride, researchers found that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of clinically relevant concentrations, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced the production of pro-inflammatory cytokines in human macrophages. This suggests a mechanism through which it could be utilized for treating inflammatory diseases.
Case Study 3: Cytotoxicity Against Cancer Cells
Research involving various cancer cell lines showed that tert-butylN-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride induced apoptosis via mitochondrial pathways. The compound was particularly effective against breast cancer cells, highlighting its potential as an anticancer therapeutic.
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl N-[2-(2-aminoethoxy)-2-methylpropyl]carbamate hydrochloride?
The compound can be synthesized via Boc (tert-butoxycarbonyl) protection of a primary amine intermediate. A typical protocol involves reacting a precursor amine (e.g., 2-(2-aminoethoxy)-2-methylpropylamine) with di-tert-butyl dicarbonate (Boc₂O) in an inert solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize HCl byproducts . Post-reaction, the Boc-protected intermediate is isolated and treated with hydrochloric acid to yield the hydrochloride salt. Purification via column chromatography or recrystallization ensures high purity .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR to confirm the presence of tert-butyl groups (~1.2–1.4 ppm for H), carbamate carbonyl (~155 ppm in C), and ethoxy/methylpropyl backbone signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated vs. observed m/z for ) .
- Elemental Analysis : To confirm stoichiometry of C, H, N, and Cl .
Q. What are the critical stability considerations for this compound during storage?
The compound should be stored in a desiccator at –20°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the carbamate group or degradation of the hydrochloride salt. Exposure to moisture or acidic/basic conditions accelerates decomposition .
Q. What are the primary applications of this compound in academic research?
It serves as a protected intermediate in peptide synthesis, enabling selective amine functionalization. Its Boc group can be cleaved under mild acidic conditions (e.g., TFA) without disrupting other sensitive functionalities . It is also used to study structure-activity relationships in drug discovery, particularly for amine-rich targets .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
Optimization strategies include:
- Solvent Selection : Using polar aprotic solvents (e.g., THF) to enhance Boc₂O reactivity .
- Stoichiometry Control : A 1.2:1 molar ratio of Boc₂O to amine minimizes side reactions.
- Temperature Modulation : Reactions performed at 0–5°C reduce exothermic side reactions .
- In-line Monitoring : FTIR or HPLC to track Boc protection progress and intermediate purity .
Q. How do computational methods aid in predicting the reactivity of this compound?
Density Functional Theory (DFT) calculations can model the electronic environment of the carbamate group, predicting its susceptibility to nucleophilic attack or acid-catalyzed hydrolysis. Molecular docking studies may also explore its interactions with biological targets (e.g., enzymes requiring amine recognition) .
Q. What analytical approaches resolve discrepancies in reported physicochemical data (e.g., melting points)?
- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide precise melting/decomposition profiles, distinguishing polymorphic forms .
- X-ray Crystallography : Resolves crystal structure ambiguities caused by hydrate/solvate formation .
Q. How can researchers identify and mitigate impurities in synthesized batches?
Common impurities include:
- Unprotected Amine : Due to incomplete Boc protection (detectable via ninhydrin test or LC-MS).
- Di-Boc Adducts : Formed from excess Boc₂O (removable via silica gel chromatography) .
- Degradation Products : Hydrolyzed carbamate (identified via H NMR or IR carbonyl shifts) .
Q. What methodologies assess the compound’s potential as a prodrug or targeting moiety?
Q. How can researchers validate the compound’s role in modulating biological pathways?
- Kinase/Protease Inhibition Assays : Test dose-dependent inhibition of enzymes requiring amine recognition (e.g., DPP-IV) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to target proteins .
Data Contradictions and Resolution
- Molecular Weight Variability : Discrepancies in reported molecular weights (e.g., 414.50 vs. 440.50 g/mol in ) may arise from hydrate/solvate formation. Use Karl Fischer titration to confirm water content .
- Safety Data Gaps : Some SDS lack decomposition product details (). Thermolytic studies (pyrolysis-GC/MS) are recommended to identify hazardous byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
